3-((2-Bromo-5-fluorobenzyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a benzyl group substituted with bromine and fluorine atoms . It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-5-fluorobenzyl)oxy)azetidine typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with azetidine under specific conditions . The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted azetidine derivative .
Scientific Research Applications
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Bromo-5-fluorobenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine and fluorine atoms on the benzyl group can enhance binding affinity and selectivity for these targets . The azetidine ring may also play a role in modulating the compound’s biological activity by influencing its three-dimensional structure and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly impact its chemical reactivity and biological activity . This unique substitution pattern may confer distinct advantages in terms of binding affinity and selectivity for molecular targets .
Properties
Molecular Formula |
C10H11BrFNO |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-[(2-bromo-5-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrFNO/c11-10-2-1-8(12)3-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |
InChI Key |
ASPRDYWMCCWJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.